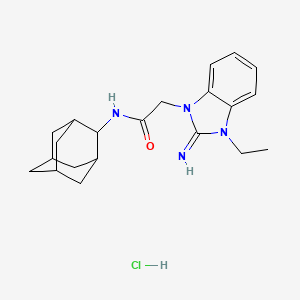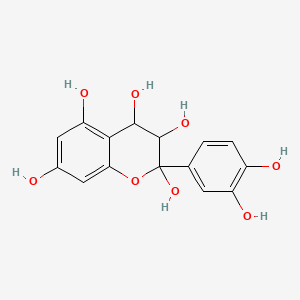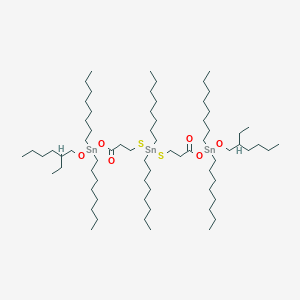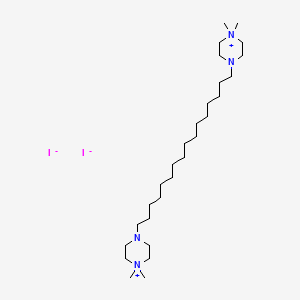
Piperazinium, 4,4'-hexadecamethylenebis(1,1-dimethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SD 211-40 is a silicone-based compound known for its defoaming properties. It is widely used in industrial applications due to its effectiveness in very low concentrations. This compound is typically available in a stable emulsion form that is soluble in cool water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of SD 211-40 involves the synthesis of silicone defoamers. The process generally includes the following steps:
Hydrosilylation Reaction: This involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds in the presence of a platinum catalyst.
Emulsification: The resulting silicone oil is emulsified in water using surfactants to form a stable emulsion.
Industrial Production Methods
In industrial settings, SD 211-40 is produced in large quantities using continuous reactors to ensure consistent quality and yield. The process involves:
Mixing: Raw materials are mixed in precise proportions.
Reaction: The mixture undergoes hydrosilylation in a controlled environment.
Emulsification: The silicone oil is emulsified using high-shear mixers to produce a stable emulsion.
Analyse Des Réactions Chimiques
Types of Reactions
SD 211-40 primarily undergoes the following types of reactions:
Oxidation: The silicone backbone can be oxidized under harsh conditions.
Hydrolysis: In the presence of water, the silicone bonds can hydrolyze, leading to the formation of silanols.
Substitution: The silicon atoms can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Hydrolysis: Acidic or basic conditions to catalyze the hydrolysis.
Substitution: Nucleophiles such as alcohols or amines.
Major Products
Oxidation: Silicones with hydroxyl or carbonyl functionalities.
Hydrolysis: Silanols and siloxanes.
Substitution: Substituted silicones with various functional groups.
Applications De Recherche Scientifique
SD 211-40 has a wide range of applications in scientific research:
Chemistry: Used as a defoaming agent in various chemical reactions to prevent foam formation.
Biology: Employed in biological assays where foam can interfere with the results.
Medicine: Utilized in pharmaceutical formulations to reduce foam during the manufacturing process.
Industry: Widely used in wastewater treatment, paper manufacturing, and food processing to control foam.
Mécanisme D'action
The defoaming action of SD 211-40 is primarily due to its ability to reduce the surface tension of liquids. The silicone molecules spread over the surface of the foam bubbles, causing them to coalesce and collapse. This action is facilitated by the hydrophobic nature of the silicone backbone and the presence of hydrophilic groups that interact with the liquid phase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polydimethylsiloxane: Another silicone-based defoamer with similar properties.
Silicone Glycol Copolymers: These compounds also act as defoamers but have different solubility profiles.
Silicone Emulsions: Similar in function but may vary in stability and effectiveness.
Uniqueness
SD 211-40 stands out due to its high effectiveness at very low concentrations and its stable emulsion form, which makes it easy to handle and apply in various industrial processes .
Propriétés
Numéro CAS |
104623-96-3 |
|---|---|
Formule moléculaire |
C28H60I2N4 |
Poids moléculaire |
706.6 g/mol |
Nom IUPAC |
4-[16-(4,4-dimethylpiperazin-4-ium-1-yl)hexadecyl]-1,1-dimethylpiperazin-1-ium;diiodide |
InChI |
InChI=1S/C28H60N4.2HI/c1-31(2)25-21-29(22-26-31)19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-30-23-27-32(3,4)28-24-30;;/h5-28H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
PNSVMOKFBVIFCX-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CCN(CC1)CCCCCCCCCCCCCCCCN2CC[N+](CC2)(C)C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


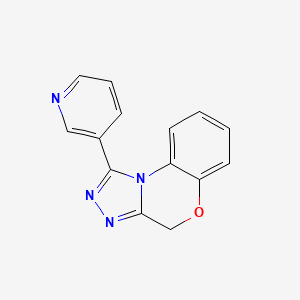
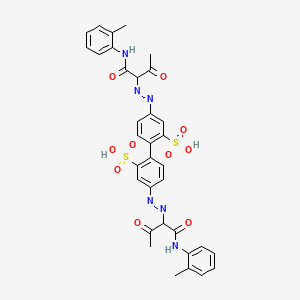
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)
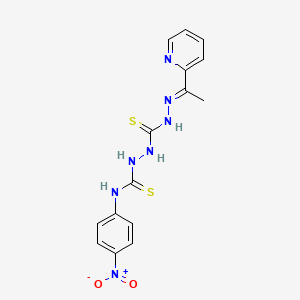
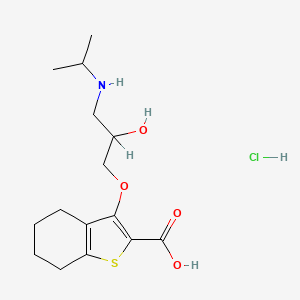
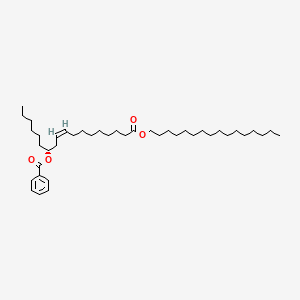
![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)
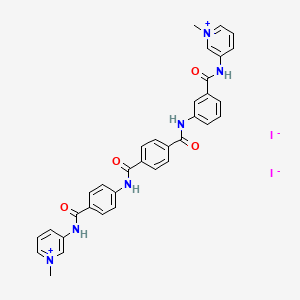
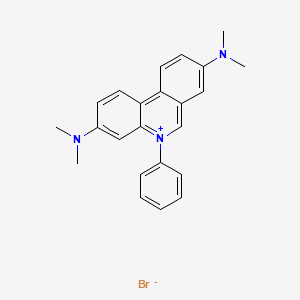
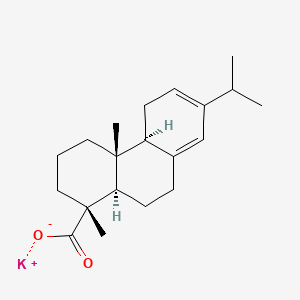
![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)
